molecular formula C5H5Cl2N3 B3204366 2,6-Dichloro-3-hydrazinylpyridine CAS No. 1035173-57-9

2,6-Dichloro-3-hydrazinylpyridine

Cat. No.: B3204366
CAS No.: 1035173-57-9
M. Wt: 178.02 g/mol
InChI Key: BDZXCWRIICWSJK-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-hydrazinylpyridine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, and a hydrazinyl group at position 3

Preparation Methods

The synthesis of 2,6-Dichloro-3-hydrazinylpyridine typically involves the nucleophilic substitution of halogen atoms in pyridines by reaction with hydrazine hydrate . One common method is the reaction of 2,6-dichloropyridine with hydrazine hydrate in a solvent such as ethanol, dioxane, or acetonitrile, under controlled temperature conditions ranging from 0 to 150°C . The reaction can be summarized as follows:

C5H3Cl2N+N2H4H2OC5H5Cl2N3+H2O\text{C}_5\text{H}_3\text{Cl}_2\text{N} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_5\text{Cl}_2\text{N}_3 + \text{H}_2\text{O} C5​H3​Cl2​N+N2​H4​⋅H2​O→C5​H5​Cl2​N3​+H2​O

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

2,6-Dichloro-3-hydrazinylpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichloro-3-hydrazinylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,6-Dichloro-3-hydrazinylpyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2,6-dichloropyridin-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-4-2-1-3(10-8)5(7)9-4/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZXCWRIICWSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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